![molecular formula C8H13IO B2691649 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane CAS No. 2225136-19-4](/img/structure/B2691649.png)

1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane” is a chemical compound with the molecular formula C6H9IO . It has a molecular weight of 224.04 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9IO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2 .

Chemical Reactions Analysis

Bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring .

Aplicaciones Científicas De Investigación

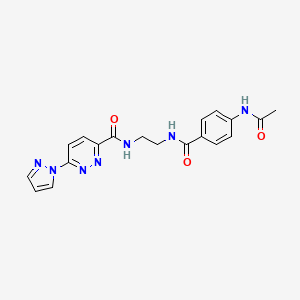

Bioactive Compounds Development

Bicyclo[2.1.1]hexanes, including 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane, are playing an increasingly important role in the development of new bio-active compounds . They are still underexplored from a synthetic accessibility point of view, but their use is growing due to their valuable properties .

Medicinal Chemistry

In medicinal chemistry, chemists tend to prefer sp3-rich and strained bicyclic scaffolds as bio-isosteres . Their intrinsic properties play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates .

Saturated Bioisosteres of Ortho-Substituted Benzene

1,2-Disubstituted bicyclo[2.1.1]hexanes have been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring . This makes them valuable in the development of new drugs and agrochemicals .

Fungicides Development

The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity . This shows the potential of this compound in the development of new fungicides .

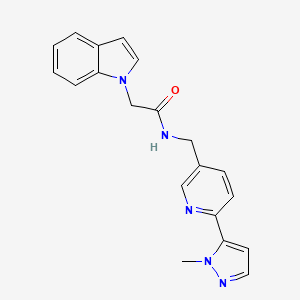

Synthetic Routes and Methodologies

Bicyclo[2.1.1] hexane systems have been the highlight of numerous works . These works focused on new synthetic routes, implementation of new methodologies, and new exit vectorization .

Chemical Space Exploration

The use of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane can open the gate to sp3-rich new chemical space . This can lead to the discovery of new compounds with unique properties .

Direcciones Futuras

The future directions for research on “1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of new synthetic routes and methodologies, as well as the implementation of new exit vectorization, could be beneficial .

Mecanismo De Acción

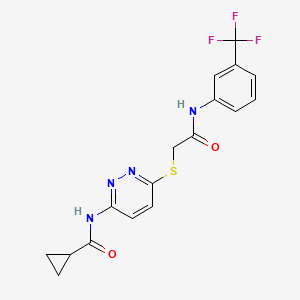

Target of Action

The primary targets of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane are fungicides such as boscalid, bixafen, and fluxapyroxad . These fungicides are known to inhibit the enzyme succinate dehydrogenase, which is crucial for cellular respiration in fungi .

Mode of Action

1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane interacts with its targets by being incorporated into their structure . This incorporation results in the creation of saturated, patent-free analogs of these fungicides

Biochemical Pathways

The incorporation of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane into the structure of fungicides affects the biochemical pathway of cellular respiration in fungi . By inhibiting the enzyme succinate dehydrogenase, these fungicides disrupt the electron transport chain, leading to a halt in ATP production and ultimately causing the death of the fungus .

Result of Action

The result of the action of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is the inhibition of cellular respiration in fungi, leading to their death . This makes it a potent antifungal agent, with high antifungal activity reported for its analogs .

Propiedades

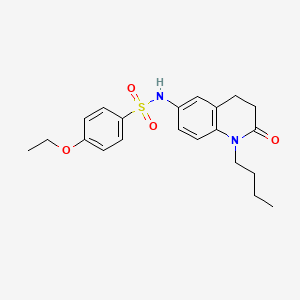

IUPAC Name |

1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO/c1-7(2)6-3-8(4-6,5-9)10-7/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRSZJJEPOOPST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C2)(O1)CI)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2691566.png)

![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-oxo-1,4-diazepane-1-carboxylate](/img/structure/B2691567.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2691575.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2691576.png)

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2691579.png)

![2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2691581.png)

![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)